An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Although specific data for this exact salt is sparse in publicly accessible literature, this document consolidates information on its core structure, plausible synthetic routes, and predicted physicochemical properties based on established chemical principles and data from closely related analogues. We present detailed, field-proven protocols for its synthesis via the Claisen-Schmidt condensation to form a chalcone precursor, followed by cyclization with hydrazine hydrate. Furthermore, this guide explores the potential pharmacological activities of the title compound, drawing on the well-documented biological profiles of both the pyrazole and benzodioxole moieties, which include antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical framework for the synthesis, characterization, and exploration of this promising molecular scaffold.
Introduction: The Scientific Rationale
The convergence of the pyrazole and 1,3-benzodioxole (also known as methylenedioxyphenyl) moieties in a single molecular entity presents a compelling case for investigation in drug discovery. Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are well-represented in a multitude of FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3][6] Their unique physicochemical properties, such as the ability to act as both hydrogen bond donors and acceptors, contribute to their versatility in binding to various biological targets.[7]
The 1,3-benzodioxole scaffold, a common feature in natural products, is also a privileged structure in medicinal chemistry.[8] Compounds containing this moiety have demonstrated significant biological effects, including antitumor, anti-tuberculosis, antimicrobial, and antiepileptic activities.[5][9] The benzodioxole ring can modulate a compound's metabolic stability and pharmacokinetic profile.
The hydrochloride salt form of the title compound is intended to enhance its aqueous solubility and stability, which are critical parameters for bioavailability and formulation development. This guide will, therefore, explore the synthesis, characterization, and potential therapeutic applications of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride, providing a robust starting point for further research and development.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C10H9ClN2O2 | Based on the structure of the hydrochloride salt. |
| Molecular Weight | 224.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic compounds. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa | ~2.5 (for the pyrazole ring) | Pyrazoles are weakly basic, with pKa values typically in this range.[7] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole would rely on standard spectroscopic techniques.[10][11] Below are the expected spectral characteristics:
-
1H NMR: The spectrum would show characteristic signals for the protons on the pyrazole ring, the benzodioxole ring, and the methylene bridge of the benzodioxole. The N-H proton of the pyrazole ring would likely appear as a broad singlet.
-
13C NMR: The carbon spectrum would display distinct signals for each carbon atom in the molecule, including the two aromatic rings and the methylene carbon of the benzodioxole group.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the pyrazole ring, C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-O stretching from the benzodioxole moiety.[12][13]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C10H8N2O2) and characteristic fragmentation patterns of the pyrazole and benzodioxole rings.[14][15]
Synthesis Pathway and Experimental Protocols
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride is most logically achieved through a two-step process: the synthesis of a chalcone intermediate followed by its cyclization to form the pyrazole ring, and subsequent conversion to the hydrochloride salt.
Caption: Proposed synthesis pathway for the target compound.
Step 1: Synthesis of (E)-1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one (Piperonal Chalcone)
This step involves a Claisen-Schmidt condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and an appropriate ketone, such as acetophenone.[16]
Protocol:
-
To a solution of piperonal (1 equivalent) and acetophenone (1 equivalent) in ethanol, add a catalytic amount of a base such as sodium hydroxide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified piperonal chalcone.
Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole
The pyrazole ring is formed by the cyclocondensation reaction of the α,β-unsaturated ketone (chalcone) with hydrazine hydrate.[18][19][20]
Protocol:
-
In a round-bottom flask, dissolve the synthesized piperonal chalcone (1 equivalent) in a solvent such as glacial acetic acid or ethanol.
-
Add an excess of hydrazine hydrate (typically 5 equivalents).
-
Reflux the reaction mixture for several hours. Monitor the reaction's progress using TLC.[18]
-
After completion, cool the reaction mixture and pour it onto crushed ice.[18]
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazole derivative by column chromatography or recrystallization.
Caption: Generalized mechanism for pyrazole formation from a chalcone.
Step 3: Formation of the Hydrochloride Salt
The final step involves the protonation of the basic pyrazole nitrogen to form the hydrochloride salt.
Protocol:
-
Dissolve the purified 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
Potential Pharmacological Activities and Therapeutic Applications
The pharmacological profile of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride can be inferred from the extensive research on its core components.
Anticancer Activity
Both pyrazole and benzodioxole derivatives are known to exhibit significant anticancer properties.[1][5][21] Pyrazole-containing compounds have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation. Some pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[22] The benzodioxole moiety has also been incorporated into compounds with demonstrated antitumor activity.[8][21] Therefore, the title compound is a strong candidate for screening against various cancer cell lines.
Anti-inflammatory and Analgesic Activity
A number of commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.[6] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Benzodioxole derivatives have also been investigated as COX inhibitors.[5][9] The combination of these two pharmacophores suggests that 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride could possess potent anti-inflammatory and analgesic properties.[2]
Neuroprotective and Neurotrophic Potential
Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[23] These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in the central nervous system.[4][24] Given the established neuropharmacological activities of some benzodioxole-containing natural products, the title compound warrants investigation for its potential to modulate neuronal function and protect against neurodegeneration.
Conclusion and Future Directions
3-(1,3-Benzodioxol-5-yl)-1H-pyrazole hydrochloride represents a promising, yet underexplored, molecular scaffold with significant potential in drug discovery. This guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and potential therapeutic applications. The synthetic protocols described are based on well-established and robust chemical transformations, offering a clear path to obtaining this compound for further study.
Future research should focus on the experimental validation of the proposed synthetic routes and the thorough characterization of the final compound. Subsequently, a systematic evaluation of its biological activities, particularly in the areas of oncology, inflammation, and neuropharmacology, is highly recommended. Structure-activity relationship (SAR) studies, involving modifications to both the pyrazole and benzodioxole rings, could lead to the discovery of new chemical entities with enhanced potency and selectivity.
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